molecular formula C16H12N2O2S2 B5537852 1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-methylphenyl)-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5537852
M. Wt: 328.4 g/mol
InChI Key: SVEHQERHERVKSZ-UKTHLTGXSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to this molecule often involves multi-step processes starting from basic thiophene and pyrimidinedione precursors. For example, a study described a two-step synthesis of the thieno[2,3-d]pyrimidinedione core from a mercaptouracil derivative, showcasing the versatility of these cores in pharmaceutical development (O'Rourke et al., 2018). Another approach for synthesizing dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones involves condensation reactions with various aldehydes to create a library of compounds with potential biological activities (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity and physicochemical properties. X-ray crystallography and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their stability and reactivity (Asiri & Khan, 2010).

Chemical Reactions and Properties

Compounds with the thieno[2,3-d]pyrimidinedione core participate in a variety of chemical reactions, including functionalization and coupling reactions, to produce derivatives with desired chemical properties. These reactions often involve bromination, Suzuki-Miyaura reactions, and other strategies to introduce functional groups that modulate the compounds' chemical behavior (O'Rourke et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are directly influenced by the molecular structure. The introduction of substituents can significantly affect these properties, making them critical for the compounds' application in drug development and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, pH stability, and redox characteristics, are pivotal for understanding the utility of these compounds. Studies on derivatives of thieno[2,3-d]pyrimidinediones have shown considerable activity against microorganisms, suggesting their potential as pharmaceutical agents (Nigam et al., 1981).

Scientific Research Applications

Synthesis and Functionalization

The thieno[2,3-d]pyrimidinedione core is integral to various pharmaceutically active compounds. A study by O'Rourke et al. (2018) on the functionalization of this core has shown that it is possible to prepare highly substituted 5-carboxamide-6-aryl analogues through a scalable synthesis, offering late-stage functionalization opportunities for the development of novel pharmacologically active molecules. The physicochemical properties of these compounds have been explored, providing insights into their potential bioavailability and applicability in drug design and development (O'Rourke et al., 2018).

Biological Activities

El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine derivatives fused with a thiazolo ring, revealing high biological activities such as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in therapeutic applications, especially in oncology and cardiovascular diseases (El-Gazzar et al., 2006).

Nonlinear Optical Properties

Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their promising applications in nonlinear optics (NLO) and optoelectronic fields. The study provided a detailed comparison between DFT/TDDFT calculations and experimental data, confirming the considerable NLO character of these molecules, which could be harnessed for high-tech applications in optoelectronics (Hussain et al., 2020).

properties

IUPAC Name

(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEHQERHERVKSZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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